

An In-depth Technical Guide to (+)-Intermedine N-oxide: Synthesis and Properties

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Compound of Interest

Compound Name: (+)-Intermedine

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Introduction

(+)-Intermedine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, particularly those belonging to the Boraginaceae family, such as members of the genera Amsinckia, Borago, Cryptantha, Eupatorium, Lithospermum, Symphytum, and Trichodesma.^[1] As with other PAs, **(+)-Intermedine** N-oxide is synthesized by plants as a secondary metabolite, serving as a defense mechanism against herbivores.^[2] PAs and their N-oxides are of significant interest to the scientific community due to their potential toxicity and intriguing biological activities, including antitumor properties.^{[3][4]} This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological effects of **(+)-Intermedine** N-oxide.

Synthesis of (+)-Intermedine N-oxide

The chemical synthesis of **(+)-Intermedine** N-oxide is a multi-step process that typically involves the esterification of a necine base with a necic acid, followed by N-oxidation. A key synthetic route was reported by Zalkow et al. (1985), which serves as a foundational method for obtaining this compound.^[5]

Experimental Protocol: Synthesis via Esterification and N-oxidation^[5]

This protocol is based on the general methodology for the synthesis of pyrrolizidine alkaloid N-oxides.

Step 1: Esterification of (-)-Retronecine with (+)-Trachelanthic acid derivative

- Preparation of Reactants: (-)-Retronecine is obtained by the hydrolysis of monocrotaline, which can be isolated from *Crotalaria spectabilis*. (+)-Trachelanthic acid is synthesized and converted to its isopropylidene derivative.
- Coupling Reaction: The isopropylidene derivative of (+)-trachelanthic acid is regiospecifically coupled at the C-9 position of (-)-retronecine.

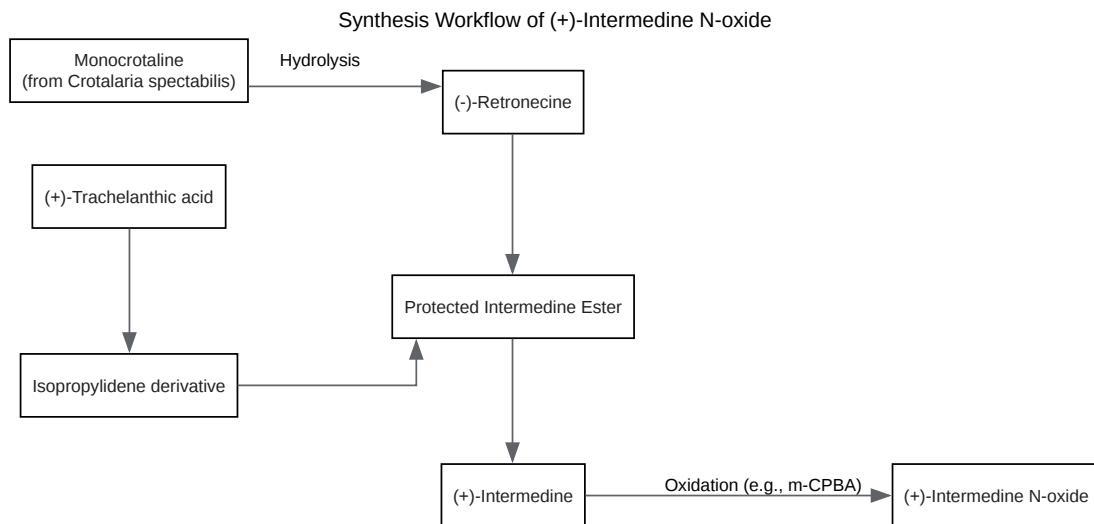
Step 2: Hydrolysis

- The resulting ester from Step 1 is subjected to hydrolysis to remove the isopropylidene protecting group, yielding **(+)-Intermediate**.

Step 3: N-oxidation

- Oxidation: The synthesized **(+)-Intermediate** is then oxidized to its corresponding N-oxide. A common method for the N-oxidation of tertiary amines is the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
- Purification: The final product, **(+)-Intermediate** N-oxide, is purified using chromatographic techniques.

The following diagram illustrates the general workflow for the synthesis of **(+)-Intermediate** N-oxide.



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Caption: General workflow for the synthesis of **(+)-Intermedine** N-oxide.

Physicochemical Properties

A summary of the known physicochemical properties of **(+)-Intermedine** N-oxide is presented in the table below.

Property	Value	Reference
Molecular Formula	$C_{15}H_{25}NO_6$	[6]
Molecular Weight	315.36 g/mol	[6]
Appearance	White powder	[7]
Solubility	Soluble in methanol and water	[7]
1H NMR (CD ₃ OD, 400 MHz)	See Table 2	[8]
^{13}C NMR (CD ₃ OD, 100 MHz)	See Table 3	[8]

Table 1: Physicochemical Properties of **(+)-Intermedine** N-oxide

Spectroscopic Data

The nuclear magnetic resonance (NMR) data is crucial for the structural elucidation and confirmation of **(+)-Intermedine** N-oxide. The following tables summarize the reported 1H and ^{13}C NMR data.

Position	Chemical Shift (δ , ppm)
2	6.22
3 α	4.60
3 β	3.65
5 α	4.90
5 β	4.01
6 α	2.38
6 β	2.22
7	4.81
8	4.30
9 α	5.00
9 β	4.85
2'	-
3'	4.09
4'	2.10
1''	1.25
4''	0.93
5''	0.91

Table 2: ^1H NMR Spectroscopic Data for **(+)-Intermedine N-oxide**[8]

Position	Chemical Shift (δ , ppm)
1	132.0
2	134.1
3	69.8
5	74.8
6	30.1
7	75.9
8	82.5
9	61.9
1'	175.7
2'	84.1
3'	77.9
4'	35.5
1"	17.2
4"	17.3
5"	17.8

Table 3: ^{13}C NMR Spectroscopic Data for **(+)-Intermedine** N-oxide[8]

Biological Properties and Potential Signaling Pathways

While specific signaling pathways for **(+)-Intermedine** N-oxide are not extensively documented, research on its parent compound, intermedine, and other related pyrrolizidine alkaloids provides insights into its potential mechanisms of action.

Antitumor Activity

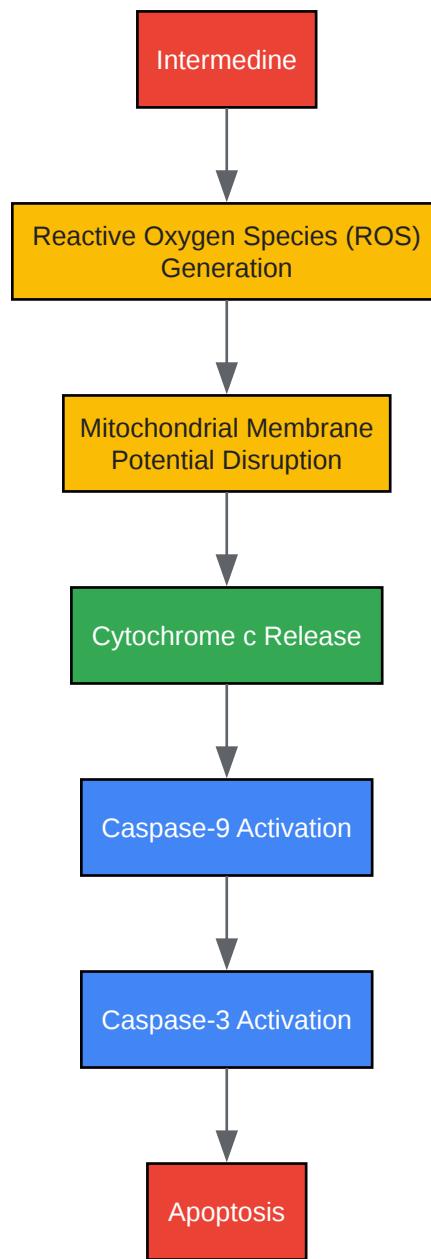
(+)-Intermedine N-oxide has been reported to exhibit anticancer activity.^[4] The antitumor effects of pyrrolizidine alkaloids are often attributed to their ability to act as alkylating agents after metabolic activation, leading to DNA damage and apoptosis in cancer cells.

Hepatotoxicity and Mitochondria-Mediated Apoptosis

A significant concern with pyrrolizidine alkaloids is their potential for hepatotoxicity. Studies on intermedine have shown that it can induce apoptosis in liver cells through a mitochondria-mediated pathway.^[8] This process is initiated by the generation of reactive oxygen species (ROS), which leads to a change in the mitochondrial membrane potential and the release of cytochrome c. Cytochrome c then activates the caspase cascade, ultimately leading to programmed cell death.^[8] It is plausible that **(+)-Intermedine** N-oxide may exert similar effects, potentially after *in vivo* reduction to intermedine.

The proposed mitochondria-mediated apoptosis pathway is depicted in the following diagram.

Proposed Mitochondria-Mediated Apoptosis Pathway for Intermedine

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Caption: Proposed mechanism of intermedine-induced apoptosis.

Conclusion

(+)-Intermedine N-oxide is a pyrrolizidine alkaloid with notable biological activity. This guide has provided an overview of its synthesis, key physicochemical properties, and a plausible mechanism for its cytotoxic effects based on studies of its parent compound. Further research is warranted to fully elucidate the specific signaling pathways modulated by **(+)-Intermedine** N-oxide and to explore its full therapeutic potential, while also carefully considering its toxicological profile. This information serves as a valuable resource for scientists engaged in natural product chemistry, toxicology, and drug discovery.

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